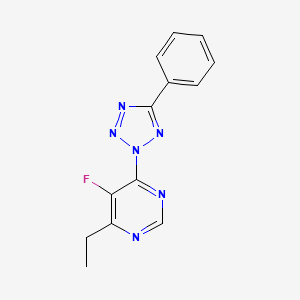
4-Ethyl-5-fluoro-6-(5-phenyltetrazol-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-5-fluoro-6-(5-phenyltetrazol-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with ethyl, fluoro, and phenyltetrazolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-(5-phenyltetrazol-2-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors such as ethyl fluoroacetate and formamidine acetate.
Introduction of the Phenyltetrazolyl Group: The phenyltetrazolyl group can be introduced via a nucleophilic substitution reaction using sodium azide and a suitable phenyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-Ethyl-5-fluoro-6-(5-phenyltetrazol-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable phenyl halide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
4-Ethyl-5-fluoro-6-(5-phenyltetrazol-2-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Ethyl-5-fluoro-6-(5-phenyltetrazol-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as thymidylate synthase or interact with DNA to exert its effects . The pathways involved often include disruption of nucleic acid synthesis or interference with cellular signaling mechanisms.
相似化合物的比较
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: Similar in structure but with a chloro group instead of the phenyltetrazolyl group.
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
Uniqueness
4-Ethyl-5-fluoro-6-(5-phenyltetrazol-2-yl)pyrimidine is unique due to the presence of the phenyltetrazolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and advanced materials.
属性
IUPAC Name |
4-ethyl-5-fluoro-6-(5-phenyltetrazol-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN6/c1-2-10-11(14)13(16-8-15-10)20-18-12(17-19-20)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAGOUSKJQHSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2N=C(N=N2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B7445400.png)
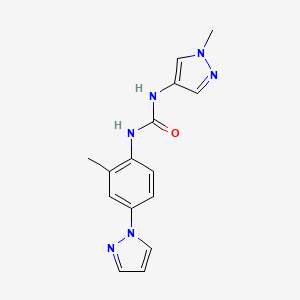
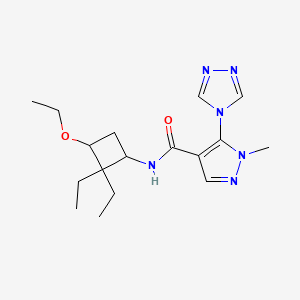
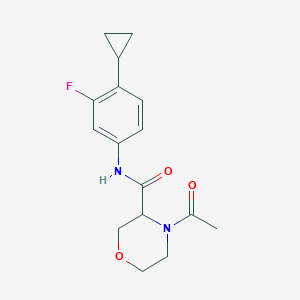
![2-[2-[(3aR,6aR)-3a-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethoxy]benzonitrile](/img/structure/B7445422.png)
![spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclobutane]-5-yl-[4-(triazol-1-yl)phenyl]methanone](/img/structure/B7445439.png)
![3-hydroxy-3-[2-[(2,5,6-trimethylpyrimidin-4-yl)amino]ethyl]-1H-indol-2-one](/img/structure/B7445440.png)
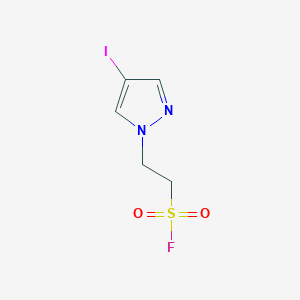
![5-[5-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B7445444.png)
![1-[[1-[(2,6-Dimethylnaphthalen-1-yl)methyl]triazol-4-yl]methyl]piperidin-4-amine](/img/structure/B7445464.png)
![2-[4-(7-Methyl-1,8-naphthyridin-4-yl)piperazin-1-yl]phenol](/img/structure/B7445479.png)
![4-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine](/img/structure/B7445480.png)
![(2S)-2-amino-N,4-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pentanamide;hydrochloride](/img/structure/B7445481.png)
![N-[[1-(1-hydroxycyclobutyl)cyclobutyl]methyl]-2-pyrazin-2-ylpropanamide](/img/structure/B7445485.png)
